Cas no 18453-26-4 ((2-Methyl-1H-imidazol-4-yl)methanamine)

(2-Methyl-1H-imidazol-4-yl)methanamine structure
18453-26-4 structure
商品名:(2-Methyl-1H-imidazol-4-yl)methanamine
CAS番号:18453-26-4
MF:C5H9N3
メガワット:111.145060300827
CID:4709042

(2-Methyl-1H-imidazol-4-yl)methanamine 化学的及び物理的性質

名前と識別子

    • (2-methyl-1H-imidazol-4-yl)methanamine
    • (2-METHYL-1H-IMIDAZOL-5-YL)METHANAMINE
    • AB57919
    • 1H-Imidazole-5-methanamine, 2-methyl-
    • 1-(2-METHYL-1H-IMIDAZOL-5-YL)METHANAMINE
    • (2-Methyl-1H-imidazol-4-yl)methanamine
    • インチ: 1S/C5H9N3/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3,(H,7,8)
    • InChIKey: CVGDNOXAJIGIFQ-UHFFFAOYSA-N
    • ほほえんだ: N1C(C)=NC=C1CN

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 74.1
  • トポロジー分子極性表面積: 54.7

(2-Methyl-1H-imidazol-4-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM512561-1g
(2-Methyl-1H-imidazol-5-yl)methanamine
18453-26-4 95%
1g
$1169 2023-01-02
Key Organics Ltd
CS-2384-5MG
(2-methyl-1H-imidazol-4-yl)methanamine
18453-26-4 >95%
5mg
£404.65 2025-02-08
Alichem
A069004610-1g
(2-Methyl-1H-imidazol-5-yl)methanamine
18453-26-4 95%
1g
$1599.00 2023-09-02
Key Organics Ltd
CS-2384-100MG
(2-methyl-1H-imidazol-4-yl)methanamine
18453-26-4 >95%
100mg
£404.65 2025-02-08

(2-Methyl-1H-imidazol-4-yl)methanamine 関連文献

(2-Methyl-1H-imidazol-4-yl)methanamineに関する追加情報

Recent Advances in the Study of (2-Methyl-1H-imidazol-4-yl)methanamine (CAS: 18453-26-4) and Its Applications in Chemical Biology and Medicine

The compound (2-Methyl-1H-imidazol-4-yl)methanamine, with the CAS number 18453-26-4, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic amine, characterized by its imidazole ring and methyl substitution, serves as a versatile building block in the synthesis of biologically active molecules. Recent studies have explored its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. The unique structural features of this compound, including its ability to participate in hydrogen bonding and its moderate lipophilicity, make it an attractive candidate for medicinal chemistry applications.

One of the most notable recent developments involves the use of (2-Methyl-1H-imidazol-4-yl)methanamine as a key intermediate in the synthesis of novel histamine H3 receptor antagonists. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited high binding affinity and selectivity for the H3 receptor, with potential applications in the treatment of neurological disorders such as narcolepsy and Alzheimer's disease. The researchers employed molecular docking studies and in vitro binding assays to optimize the structure-activity relationship, leading to compounds with improved pharmacokinetic properties.

In the realm of antimicrobial research, (2-Methyl-1H-imidazol-4-yl)methanamine has shown promise as a scaffold for developing new antifungal agents. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibited potent activity against Candida albicans and Aspergillus fumigatus, with minimal cytotoxicity to mammalian cells. The mechanism of action appears to involve inhibition of fungal ergosterol biosynthesis, similar to existing azole antifungals but with a distinct binding mode that may overcome current resistance mechanisms.

The compound has also found applications in chemical biology as a molecular probe. Researchers have utilized its amine functionality for conjugation with fluorescent tags, enabling the study of protein-ligand interactions in live cells. A 2024 study in ACS Chemical Biology described the development of a (2-Methyl-1H-imidazol-4-yl)methanamine-based probe that selectively labels active sites of certain kinases, providing a valuable tool for studying signal transduction pathways in cancer cells.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to (2-Methyl-1H-imidazol-4-yl)methanamine and its derivatives. A green chemistry approach published in Organic Process Research & Development in 2023 demonstrated a microwave-assisted synthesis that significantly reduced reaction times and improved yields compared to traditional methods. This advancement is particularly important for scaling up production for preclinical and clinical studies.

Looking forward, the versatility of (2-Methyl-1H-imidazol-4-yl)methanamine suggests it will continue to play an important role in drug discovery and chemical biology. Current research directions include exploring its potential in PROTAC (proteolysis targeting chimera) design and as a component of metal-organic frameworks for drug delivery. The compound's unique combination of synthetic accessibility and biological relevance ensures it will remain a valuable tool for researchers in the chemical and pharmaceutical sciences.

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